molecular formula C24H14N2O7 B14696780 1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 127564-25-4

1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B14696780
CAS No.: 127564-25-4
M. Wt: 442.4 g/mol
InChI Key: ZBIMDPUULDFXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features, which include both benzofuran and isocyanate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, ureas, and carbamates, each with distinct properties and applications .

Scientific Research Applications

1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves its interaction with various molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its antimicrobial and anticancer properties, as it can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

Properties

CAS No.

127564-25-4

Molecular Formula

C24H14N2O7

Molecular Weight

442.4 g/mol

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C9H4O5/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-8H,9H2;1-3H,(H,10,11)

InChI Key

ZBIMDPUULDFXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Related CAS

25053-57-0
68954-50-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.